molecular formula C9H19NO2 B8249829 8-(Methylamino)octanoic acid CAS No. 856925-83-2

8-(Methylamino)octanoic acid

Cat. No.: B8249829
CAS No.: 856925-83-2
M. Wt: 173.25 g/mol
InChI Key: MMPDQZWRFFJSCN-UHFFFAOYSA-N
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Description

8-(Methylamino)octanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of octanoic acid, where the hydrogen atom at the eighth carbon is replaced by a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-(Methylamino)octanoic acid can be synthesized through several methods. One common approach involves the reaction of octanoic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 8-(Methylamino)octanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-(Methylamino)octanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study metabolic pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Methylamino)octanoic acid involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a substrate or inhibitor for certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

    8-Aminooctanoic acid: Similar structure but with an amino group instead of a methylamino group.

    Octanoic acid: The parent compound without any amino substitution.

    8-(Ethylamino)octanoic acid: Similar structure with an ethylamino group instead of a methylamino group.

Uniqueness: 8-(Methylamino)octanoic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized molecules and the study of biochemical pathways.

Properties

IUPAC Name

8-(methylamino)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-10-8-6-4-2-3-5-7-9(11)12/h10H,2-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPDQZWRFFJSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309024
Record name 8-(Methylamino)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856925-83-2
Record name 8-(Methylamino)octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856925-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Methylamino)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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